molecular formula C28H16N2 B3069382 9,10-Bis(pyridin-4-ylethynyl)anthracene CAS No. 596130-35-7

9,10-Bis(pyridin-4-ylethynyl)anthracene

Cat. No.: B3069382
CAS No.: 596130-35-7
M. Wt: 380.4 g/mol
InChI Key: YRDFKGXHYKIWQV-UHFFFAOYSA-N
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Description

9,10-Bis(pyridin-4-ylethynyl)anthracene: is an organic compound with the molecular formula C28H16N2 and a molecular weight of 380.44 g/mol . This compound is known for its unique structure, which consists of an anthracene core with two pyridin-4-ylethynyl groups attached at the 9 and 10 positions. It is typically a yellow solid and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(pyridin-4-ylethynyl)anthracene typically involves the coupling of an anthracene derivative with a pyridin-4-ylethynyl compound containing an active halogen group. This reaction is usually carried out under coupling conditions using a palladium catalyst and a base[3][3].

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products[3][3].

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .

Mechanism of Action

The mechanism of action of 9,10-Bis(pyridin-4-ylethynyl)anthracene involves its interaction with light and other electromagnetic radiation. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The molecular targets and pathways involved are primarily related to its electronic structure and photophysical properties .

Properties

IUPAC Name

4-[2-[10-(2-pyridin-4-ylethynyl)anthracen-9-yl]ethynyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-8,13-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDFKGXHYKIWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=NC=C4)C#CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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